

Technical Guide: Spectroscopic Data of Methyl 2-Chloro-4-iodobenzoate

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Compound of Interest

Compound Name: Methyl 2-Chloro-4-iodobenzoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **Methyl 2-Chloro-4-iodobenzoate**. Due to the limited availability of experimentally derived spectra in public databases, this guide presents predicted spectroscopic data obtained from computational models. Additionally, a standard protocol for the synthesis of the title compound is provided for research and development purposes.

Spectroscopic Data Summary

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Methyl 2-Chloro-4-iodobenzoate**. This data is computationally generated and should be used as a reference for the identification and characterization of this molecule.

Table 1: Predicted ^1H NMR Spectral Data (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
7.93	d	1.8	H-3
7.64	dd	8.2, 1.8	H-5
7.30	d	8.2	H-6
3.91	s	-	-OCH ₃

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
165.5	C=O (Ester)
141.2	C-2
139.6	C-5
132.8	C-3
131.0	C-6
130.8	C-1
93.5	C-4
52.8	-OCH ₃

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Assignment
3000-2850	C-H stretch (aromatic and methyl)
1730-1715	C=O stretch (ester)
1600-1450	C=C stretch (aromatic)
1300-1000	C-O stretch (ester)
850-750	C-Cl stretch
600-500	C-I stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Abundance (%)	Assignment
296	100	[M] ⁺ (with ³⁵ Cl)
298	32	[M] ⁺ (with ³⁷ Cl)
265	60	[M - OCH ₃] ⁺
237	40	[M - COOCH ₃] ⁺
169	20	[M - I] ⁺
141	30	[M - I - CO] ⁺

Experimental Protocols

Synthesis of **Methyl 2-Chloro-4-iodobenzoate** via Fischer-Speier Esterification

A plausible method for the synthesis of **Methyl 2-Chloro-4-iodobenzoate** is the Fischer-Speier esterification of 2-chloro-4-iodobenzoic acid.[\[1\]](#)

Materials:

- 2-chloro-4-iodobenzoic acid
- Methanol (anhydrous)

- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Dichloromethane or ethyl acetate

Procedure:

- To a solution of 2-chloro-4-iodobenzoic acid (1.0 eq) in methanol (10-20 eq), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature with stirring.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
- Dissolve the residue in dichloromethane or ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure **Methyl 2-Chloro-4-iodobenzoate**.

Spectroscopic Characterization

The following are general procedures for obtaining the spectroscopic data.

NMR Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform ($CDCl_3$) in an NMR tube.

- Acquisition: Record ^1H and ^{13}C NMR spectra on a 400 MHz spectrometer using standard acquisition parameters.

IR Spectroscopy:

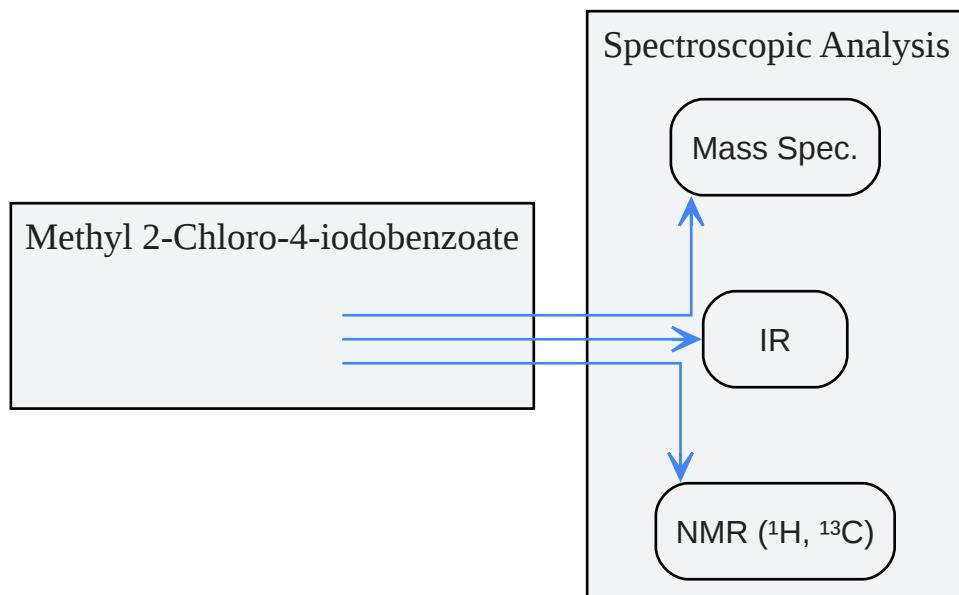
- Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal of an FTIR spectrometer.
- Acquisition: Record the spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry:

- Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a GC-MS system.
- Ionization: Use electron ionization (EI) at 70 eV.
- Analysis: Record the mass spectrum over a suitable m/z range.

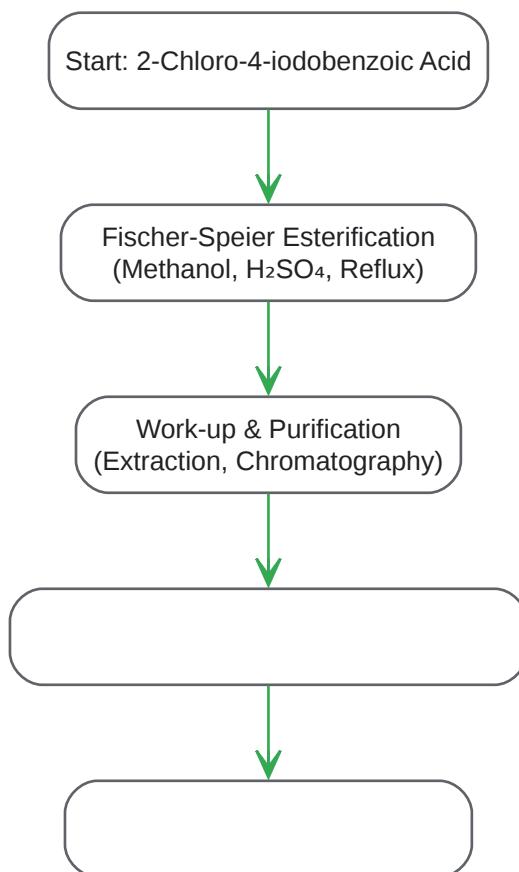
Visualizations

The following diagrams illustrate the molecular structure and a conceptual workflow for the synthesis and analysis of **Methyl 2-Chloro-4-iodobenzoate**.



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Caption: Molecular structure and corresponding spectroscopic analyses.

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Caption: Synthetic workflow for **Methyl 2-Chloro-4-iodobenzoate**.

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References

- 1. Methyl 2-iodobenzoate synthesis - chemicalbook [chemicalbook.com]

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